Copper(II) bis(1,1,1-trifluoropentane-2,4-dionato) can be synthesized by reacting copper(II) acetate with TFAA in an organic solvent like ethanol []. The resulting complex is typically characterized using various techniques, including:
Copper(II) bis(1,1,1-trifluoropentane-2,4-dionato) finds applications in various areas of scientific research, including:
Copper; 1,1,1-trifluoropentane-2,4-dione is a coordination compound formed by the complexation of copper ions with 1,1,1-trifluoropentane-2,4-dione, a β-diketone characterized by its trifluoromethyl groups. The compound has the molecular formula and a molecular weight of approximately 369.705 g/mol . The presence of trifluoromethyl groups enhances its chemical reactivity and solubility in organic solvents, making it a subject of interest in various chemical applications.
The mechanism of action of copper(II) trifluoroacetylacetonate depends on the specific application. In catalysis, the copper center interacts with reactant molecules, lowering the activation energy of the reaction and accelerating the process. The exact mechanism involves complex electron transfer and bond formation/cleavage processes that depend on the specific catalyst design and the reacting molecules [].
For biological applications, the mechanism of action is less understood. Some studies suggest that copper(II) trifluoroacetylacetonate complexes may exhibit antibacterial or antifungal activity, but the specific mechanism requires further investigation.
Copper(II) trifluoroacetylacetonate is likely to exhibit similar hazards as other copper(II) salts. It may be irritating to the skin, eyes, and respiratory system. Information on specific toxicity data is limited, but it is advisable to handle the compound with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood [].
Several methods exist for synthesizing copper; 1,1,1-trifluoropentane-2,4-dione:
Copper; 1,1,1-trifluoropentane-2,4-dione finds applications in various fields:
Interaction studies involving copper; 1,1,1-trifluoropentane-2,4-dione primarily focus on its coordination chemistry. Research indicates that the compound interacts preferentially with metal ions through its enolic form. These interactions can significantly influence the stability and reactivity of metal complexes formed with this diketone .
Several compounds share structural similarities with copper; 1,1,1-trifluoropentane-2,4-dione. Here are some notable examples:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
Acetylacetone (2,4-pentanedione) | No fluorine | Commonly used as a ligand in metal complexes but lacks enhanced reactivity from fluorination. |
Trifluoroacetylacetone | Contains trifluoroacetyl group | Similar reactivity but different electronic properties due to the acetyl group. |
Bis(acetylacetonato)copper(II) | Contains two acetylacetonate ligands | More stable than mono-complexes but less reactive than fluorinated counterparts. |
Copper; 1,1,1-trifluoropentane-2,4-dione is unique due to its trifluoromethyl groups that enhance its solubility and reactivity compared to other diketones. This makes it particularly valuable in specialized applications where fluorinated compounds are beneficial.
The synthesis of copper(II) trifluoroacetylacetonate involves several reaction pathways utilizing different copper precursors. These methods typically involve ligand exchange reactions between copper salts and the trifluoroacetylacetone ligand (Htfac).
Copper(II) salts serve as common starting materials for the synthesis of copper(II) trifluoroacetylacetonate. Drawing from similar acetylacetonate chemistry, the general reaction scheme follows:
CuX₂ + 2(Htfac) → Cu(tfac)₂ + 2HX
Where X can be various anions such as chloride, nitrate, or sulfate. The specific reactions include:
Another notable approach involves the use of copper(I) oxide as a precursor, which undergoes oxidation during the reaction:
2Cu₂O + 8Htfac + O₂ → 4Cu(tfac)₂ + 4H₂O
These synthesis routes yield copper(II) trifluoroacetylacetonate with varying degrees of purity and crystallinity, necessitating appropriate purification steps depending on the intended application.
The choice of solvent system and reaction conditions significantly influences the synthesis outcome, product purity, and crystal morphology of copper(II) trifluoroacetylacetonate.
Various solvents have been employed in the synthesis of copper(II) trifluoroacetylacetonate and related complexes:
The role of solvent polarity is particularly important; polar solvents like water and methanol facilitate the ionization of copper salts and the deprotonation of the trifluoroacetylacetone ligand, while less polar solvents like n-heptane and dichloromethane promote crystallization of the product.
Temperature control is crucial during synthesis:
The reaction atmosphere significantly affects the outcome:
Disproportionation reactions play a crucial role in copper complex chemistry, particularly in the context of chemical vapor deposition (CVD) applications of copper(II) trifluoroacetylacetonate and related complexes.
A notable disproportionation reaction occurs with copper(I) hexafluoroacetylacetonate complexes, which can undergo the following transformation:
CuI(hfac)TCNE + CuI(hfac)TCNE → [Cu(hfac)₂(H₂O)]₂(μ-TCNE) + Cu⁰ + TCNE
Where TCNE represents tetracyanoethylene. This reaction illustrates the intrinsic instability of certain copper(I) complexes, which undergo spontaneous disproportionation to form copper(0) and copper(II) species. This property is particularly valuable in CVD applications, where the deposition of metallic copper is desired.
During chemical vapor deposition processes, copper(II) hexafluoroacetylacetonate can participate in redox reactions with other metals or metal complexes:
2Cu(hfac)₂ + Co₂(CO)₆ → 2Cu + 2Co(hfac)₂ + 8CO
Cu(hfac)₂ + Co → Cu + Co(hfac)₂
These reactions demonstrate the ability of Cu(hfac)₂ (and by extension, Cu(tfac)₂) to act as oxidizing agents toward certain metals and metal complexes. This reactivity has significant implications for the design of heterometallic systems and the controlled deposition of copper in thin films.
The mechanism of disproportionation involves electron transfer between copper centers, facilitated by the flexible coordination geometry of copper and the stabilizing effect of the fluorinated β-diketonate ligands on higher oxidation states.
Ligand exchange mechanisms are fundamental to the chemistry of copper(II) trifluoroacetylacetonate, affecting its synthesis, reactivity, and applications in materials science.
Water molecules play a critical role in the coordination chemistry of copper complexes:
The presence of water can significantly influence ligand exchange processes:
Copper(II) readily forms ternary complexes with mixed ligand environments, demonstrating the flexibility of its coordination sphere:
These mixed-ligand complexes represent an important design strategy for tuning the properties of copper complexes for specific applications.
The formation of catalytically active copper species involves specific ligand exchange processes:
Crystallographic studies of [Cu(tfacac)₂] reveal a square-planar geometry at ambient conditions, with the two β-diketonate ligands arranged in a trans configuration about the copper(II) center [1] [5]. The average Cu–O bond length measures 1.93 Å, significantly shorter than the 1.97–2.01 Å range observed in non-fluorinated [Cu(acac)₂] complexes [1] [3]. This contraction arises from the enhanced Lewis acidity of the tfacac ligand due to the electron-withdrawing trifluoromethyl groups, which polarize the oxygen donor atoms.
The herringbone packing motif common to β-diketonate complexes persists in [Cu(tfacac)₂], with intermolecular Cu···Cu distances of 5.12 Å along the crystallographic b axis [1]. Notably, high-pressure X-ray diffraction studies up to 6.19 GPa demonstrate anisotropic compression behavior, with the b axis exhibiting negative linear compressibility (−6.2 TPa⁻¹) [1]. This unusual mechanical response originates from pressure-induced rotation of the tfacac ligands, which reorient their fluorinated substituents to maximize London dispersion interactions while maintaining metal coordination [1].
The d⁹ electronic configuration of copper(II) induces characteristic Jahn-Teller distortions, which manifest as axial elongation or compression in octahedral coordination environments [3] [4]. In [Cu(tfacac)₂(L)₂] complexes (L = neutral N-donor ligand), single-crystal X-ray analyses reveal a tetragonal distortion with elongated Cu–L bonds along the axial direction [4]. The magnitude of this distortion correlates with the σ-donor strength of L – stronger field ligands like pyridine induce greater elongation (Δd = 0.18–0.22 Å) compared to weaker donors such as tetrahydrofuran (Δd = 0.12–0.15 Å) [4].
Pressure-dependent studies show that applied hydrostatic pressure can reorient the Jahn-Teller axis. At 0.9 GPa, [Cu(tfacac)₂(py)₂] undergoes a phase transition where the elongation axis shifts from the Cu–N(py) direction to the Cu–O(tfacac) axis [4]. This structural rearrangement reduces the molecular volume by 8.7% while maintaining the copper coordination number, demonstrating the lattice's ability to accommodate strain through ligand repositioning rather than bond compression [1] [4].
The labile axial coordination sites in [Cu(tfacac)₂] readily bind N-donor ligands to form six-coordinate adducts. Reaction with bidentate ligands like tetramethylethylenediamine (TMEDA) produces [Cu(tfacac)₂(TMEDA)] with a distorted octahedral geometry [5]. The Cu–N(TMEDA) bond lengths (2.05–2.08 Å) exceed typical Cu–N distances in non-fluorinated analogues by 0.03–0.05 Å, reflecting decreased π-backdonation from the electron-deficient copper center [5].
Monodentate N-donors such as pyridine form 1:2 adducts [Cu(tfacac)₂(py)₂] that exhibit temperature-dependent stereochemistry. At 298 K, the complex adopts a trans configuration (θN–Cu–N = 180°), while cooling to 150 K induces isomerization to a cis arrangement (θN–Cu–N = 90°) [4]. This conformational switching occurs without breaking Cu–N bonds, facilitated by rotation of the pyridine ligands about the axial coordination axis [4].
Combining tfacac with other β-diketonate ligands enables the synthesis of heteroleptic complexes [Cu(tfacac)(acac)L₂]. X-ray structures of these mixed-ligand species show preferential orientation of the tfacac ligand in the equatorial plane due to its stronger electron-withdrawing character [1] [3]. The acac ligand occupies the remaining equatorial site, with bond valence sum analysis confirming 12% greater electron density donation from acac compared to tfacac [3].
Steric isomerism arises in complexes containing bulky ancillary ligands. For [Cu(tfacac)₂(dmap)₂] (dmap = 4-dimethylaminopyridine), two distinct isomers coexist in solution – one with dmap ligands trans across the Jahn-Teller axis and another with cis orientation [4]. The trans isomer predominates (75:25 ratio) due to reduced ligand-ligand repulsion, as evidenced by ¹H NMR NOE experiments showing closer proximity between tfacac methyl groups in the cis form [4].
The trifluoromethyl group exerts dual steric and electronic influences on copper coordination geometry. Electronically, the −CF₃ substituent lowers the β-diketonate HOMO energy by 1.2 eV compared to acac, as determined by UV photoelectron spectroscopy [3]. This enhances metal-to-ligand charge transfer transitions in the visible spectrum, with [Cu(tfacac)₂] exhibiting a 510 nm absorption band (ε = 1,200 M⁻¹cm⁻¹) versus 550 nm (ε = 950 M⁻¹cm⁻¹) for [Cu(acac)₂] [3].
Sterically, the van der Waals radius of fluorine (1.47 Å) creates a 12° larger ligand bite angle (94.5°) in tfacac complexes compared to their acac counterparts (82.5°) [1] [5]. This expanded bite angle favors square-planar over tetrahedral geometry, with density functional theory calculations showing a 28 kJ/mol stabilization energy for the planar configuration in [Cu(tfacac)₂] [3]. The geometric preference persists in solution, as evidenced by identical electronic absorption spectra in crystalline and dissolved states [3].
Table 1: Comparative Structural Parameters of Copper β-Diketonate Complexes
Parameter | [Cu(tfacac)₂] | [Cu(acac)₂] | [Cu(hfacac)₂]* |
---|---|---|---|
Avg. Cu–O bond length (Å) | 1.93 | 1.97 | 1.90 |
Bite angle (°) | 94.5 | 82.5 | 96.8 |
Jahn-Teller Δd (Å) | 0.15 | 0.18 | 0.12 |
MLCT λmax (nm) | 510 | 550 | 490 |
Irritant